molecular formula C10H7FN2O2 B8701006 5-Fluoro-2-phenoxypyrimidin-4(1H)-one CAS No. 63650-52-2

5-Fluoro-2-phenoxypyrimidin-4(1H)-one

Cat. No. B8701006
Key on ui cas rn: 63650-52-2
M. Wt: 206.17 g/mol
InChI Key: MEKOOGPQBMLMDC-UHFFFAOYSA-N
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Patent
US04092313

Procedure details

A 11.7 g quantity of metal potassium is added to 200 ml of absolute toluene, and a mixture of 28 g of phenol and 100 ml of absolute toluene is further added dropwise to dissolve the potassium. Subsequently 14.9 g of 2-chloro-5-fluoropyrimidin-4-one is added to the solution, and the mixture is stirred at 100° C for 8 hours. The reaction mixture is thereafter treated in the same manner as in Example 6 to give 13.2 g of white crystalline 2-phenoxy-5-fluoropyrimidin-4-one in a yield of 64.1%, m.p. 224°-225° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.9 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[K].[C:2]1([OH:8])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:10]1[NH:15][C:14](=[O:16])[C:13]([F:17])=[CH:12][N:11]=1>C1(C)C=CC=CC=1>[O:8]([C:10]1[NH:15][C:14](=[O:16])[C:13]([F:17])=[CH:12][N:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Four
Name
Quantity
14.9 g
Type
reactant
Smiles
ClC1=NC=C(C(N1)=O)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 100° C for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is further added dropwise
ADDITION
Type
ADDITION
Details
The reaction mixture is thereafter treated in the same manner as in Example 6

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=NC=C(C(N1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 64.1%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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